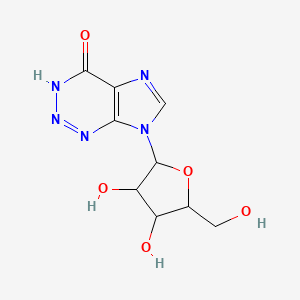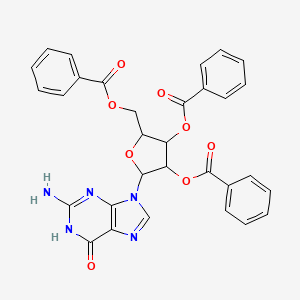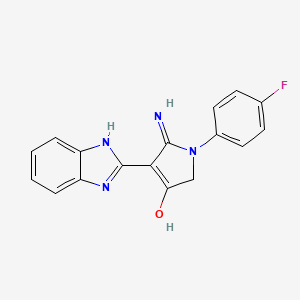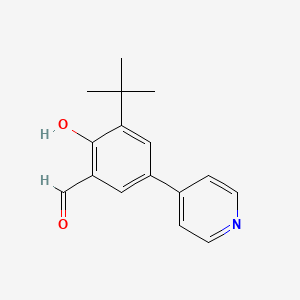
3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a hydroxyl group, and a pyridyl ring
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing diverse chemical frameworks.
Biology: The pyridyl group in this compound can interact with biological targets, making it useful in the design of bioactive molecules
Medicine: Due to its structural similarity to certain bioactive compounds, 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde can be used as a lead compound in medicinal chemistry. It may serve as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, analgesic, or anticancer properties.
Industry: In material science, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Given the structural features of the compound, it may be involved in pathways related to aromatic compounds or pyridine derivatives .
Pharmacokinetics
The compound has a molecular weight of 178.228 and a density of 1.1±0.1 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of tert-butylbenzene with 4-pyridylcarbonyl chloride, followed by hydroxylation and subsequent oxidation to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production using continuous flow reactors or other advanced chemical engineering techniques to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to carboxylic acids.
Reduction: The hydroxyl group can be reduced to a hydroxylamine or amine.
Substitution: The pyridyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzoic acid.
Reduction: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzylamine.
Substitution: Various substituted pyridyl derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
3-(tert-Butyl)-2-hydroxybenzaldehyde
2-(tert-Butyl)-4-hydroxy-5-(4-pyridyl)benzaldehyde
3-(tert-Butyl)-2-hydroxy-5-(3-pyridyl)benzaldehyde
Uniqueness: 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of the pyridyl group at the 4-position provides distinct electronic and steric properties compared to similar compounds.
This comprehensive overview highlights the significance of 3-(tert-Butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-tert-butyl-2-hydroxy-5-pyridin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-9-12(8-13(10-18)15(14)19)11-4-6-17-7-5-11/h4-10,19H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJYBELQAHABAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the most efficient synthetic route for producing 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde via Suzuki cross-coupling?
A: The research article by [] investigated various catalysts, bases, and solvents to optimize the Suzuki cross-coupling reaction between 5-bromo-3-(tert-butyl)-2-hydroxybenzaldehyde and pyridin-4-ylboronic acid to synthesize 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde. They found that the most efficient method utilized:
Q2: What are the limitations of this optimized Suzuki cross-coupling method for synthesizing similar compounds?
A: While highly effective for the synthesis of 3-(tert-butyl)-2-hydroxy-5-(4-pyridyl)benzaldehyde, the researchers noted that the compatibility of this method with aryl bromides containing electron-donating groups is only moderate. [] This suggests that further optimization might be needed to achieve comparable yields when using aryl bromides with these specific substituents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
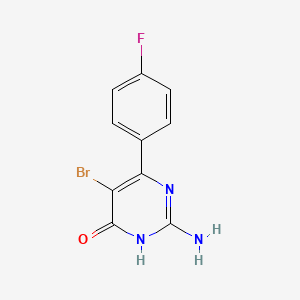

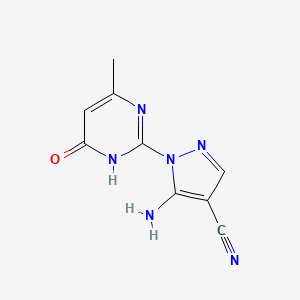
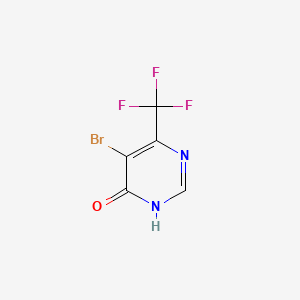

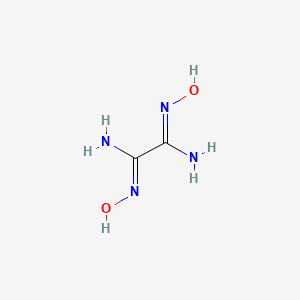
![3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid](/img/structure/B1384162.png)
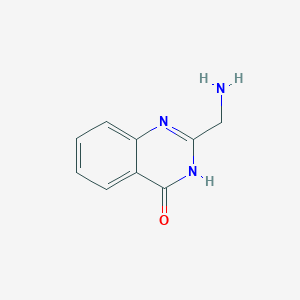
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)
![2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1384165.png)
